molecular formula C23H33N5O2 B8369911 Des-N-allylcabergoline CAS No. 153415-36-2

Des-N-allylcabergoline

Cat. No.: B8369911
CAS No.: 153415-36-2
M. Wt: 411.5 g/mol
InChI Key: XOLPCQSBSDIBGB-YVWKXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-N-allylcabergoline is a derivative of cabergoline, an ergot alkaloid and a potent dopamine receptor agonist. It is primarily known for its use in the treatment of hyperprolactinemia and Parkinson’s disease. The compound exhibits a high affinity for dopamine D2 receptors, making it effective in reducing prolactin levels and managing symptoms associated with dopamine deficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-N-allylcabergoline involves several steps, starting from the basic structure of cabergoline. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

Des-N-allylcabergoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.

Scientific Research Applications

Des-N-allylcabergoline has a wide range of applications in scientific research:

Mechanism of Action

Des-N-allylcabergoline exerts its effects primarily through its action on dopamine D2 receptors. By binding to these receptors, it inhibits the release of prolactin from the anterior pituitary gland. This action is mediated through the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced intracellular calcium levels . The compound also induces apoptosis in prolactin-secreting cells, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cabergoline: The parent compound, used for similar therapeutic purposes but with different pharmacokinetic properties.

    Bromocriptine: Another dopamine agonist used in the treatment of hyperprolactinemia and Parkinson’s disease.

    Pergolide: A dopamine agonist with a broader spectrum of receptor activity.

Uniqueness

Des-N-allylcabergoline is unique in its high selectivity for dopamine D2 receptors and its long-lasting effects. Compared to cabergoline, it may offer improved efficacy and reduced side effects in certain applications .

Properties

CAS No.

153415-36-2

Molecular Formula

C23H33N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C23H33N5O2/c1-4-24-23(30)28(10-6-9-27(2)3)22(29)16-11-18-17-7-5-8-19-21(17)15(13-25-19)12-20(18)26-14-16/h5,7-8,13,16,18,20,25-26H,4,6,9-12,14H2,1-3H3,(H,24,30)/t16-,18-,20-/m1/s1

InChI Key

XOLPCQSBSDIBGB-YVWKXTFCSA-N

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Origin of Product

United States

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